molecular formula C25H21N3O3 B11420582 3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B11420582
M. Wt: 411.5 g/mol
InChI Key: KIYOFSBXUQSBJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic compound with a unique structure that includes multiple aromatic rings and hydroxyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,4-c]pyrazole structure, followed by the introduction of hydroxyphenyl and phenylethyl groups through various substitution reactions. Common reagents used in these reactions include phenols, alkyl halides, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as Lewis acids.

Major Products

The major products formed from these reactions include various substituted derivatives, oxidized forms, and reduced analogs, which can be further utilized in different chemical and biological studies.

Scientific Research Applications

3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and aromatic rings allow it to form hydrogen bonds and π-π interactions, which can modulate the activity of these targets. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2,2’,3-Trihydroxybiphenyl: A compound with similar hydroxyl and aromatic structures.

    Biphenyl-2,2’,3-triol: Another hydroxylated biphenyl derivative.

Uniqueness

3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is unique due to its specific combination of functional groups and the pyrrolo[3,4-c]pyrazole core, which provides distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C25H21N3O3

Molecular Weight

411.5 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-(2-phenylethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C25H21N3O3/c29-18-10-6-9-17(15-18)24-21-22(19-11-4-5-12-20(19)30)26-27-23(21)25(31)28(24)14-13-16-7-2-1-3-8-16/h1-12,15,24,29-30H,13-14H2,(H,26,27)

InChI Key

KIYOFSBXUQSBJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(C3=C(C2=O)NN=C3C4=CC=CC=C4O)C5=CC(=CC=C5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.